Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid

Description

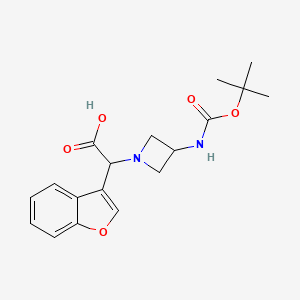

Benzofuran-3-YL-(3-Boc-amino-azetidin-1-YL)-acetic acid (CAS: 885276-05-1) is a synthetic organic compound with the molecular formula C₁₈H₂₂N₂O₅ . Its structure comprises three key components:

Benzofuran-3-yl: A fused bicyclic aromatic system with an oxygen atom in the furan ring, substituted at the 3-position.

3-Boc-amino-azetidin-1-yl: A four-membered azetidine ring featuring a tertiary Boc (tert-butoxycarbonyl)-protected amine group at the 3-position.

Acetic acid moiety: A carboxylic acid group linked to the azetidine ring via a methylene bridge.

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps .

Properties

Molecular Formula |

C18H22N2O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-(1-benzofuran-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |

InChI |

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-11-8-20(9-11)15(16(21)22)13-10-24-14-7-5-4-6-12(13)14/h4-7,10-11,15H,8-9H2,1-3H3,(H,19,23)(H,21,22) |

InChI Key |

BQTYDWDJQCAXPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(C2=COC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization of appropriate amine precursors.

Linking the Moieties: The benzofuran and azetidine rings are linked via an acetic acid chain, often involving esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Boc Deprotection and Functional Group Manipulation

The tert-butoxycarbonyl (Boc) protecting group enables controlled chemical modifications:

The Boc group demonstrates stability under basic conditions (pH < 10) but undergoes rapid cleavage in strong acids (TFA, HCl) . This controlled deprotection enables sequential functionalization of both amino and carboxylic acid groups.

Transamidation Reactions

The compound participates in efficient transamidation through Boc-activated intermediates:

Table 1: Transamidation with various nucleophiles

| Amine | Conditions | Product | Yield | Time |

|---|---|---|---|---|

| Benzylamine | Boc₂O/DMAP, MeCN → toluene, 60°C | N-Benzyl derivative | 92% | 6h |

| Piperidine | Same protocol | Cyclic amine conjugate | 94% | 1h |

| Morpholine | " | Oxygen-containing analog | 97% | 6h |

| Tryptamine | " | Indole-functionalized product | 56% | 24h |

Key findings:

-

Reaction efficiency correlates with amine nucleophilicity (piperidine > benzylamine > tryptamine)

-

Steric hindrance from benzofuran moiety impacts yields with bulky amines

C–H Functionalization Reactions

Palladium-catalyzed arylation enables direct modification of the azetidine ring:

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Additive: (BnO)₂PO₂H (20 mol%)

-

Base: AgOAc (2 equiv)

-

Solvent: DCE, 110°C, N₂ atmosphere

| Aryl Iodide | Product Structure | Yield | Stereochemistry |

|---|---|---|---|

| 4-MeO-C₆H₄-I | Para-methoxy aryl derivative | 72% | Retention (cis) |

| 3,5-(CF₃)₂C₆H₃-I | Electron-deficient aryl product | 68% | Racemic mixture |

| 2-Naphthyl-I | Polycyclic analog | 63% | Retention (cis) |

Mechanistic studies reveal a concerted metalation-deprotonation pathway, with (BnO)₂PO₂H enhancing catalyst turnover .

Coupling Reactions

The carboxylic acid moiety participates in diverse coupling strategies:

Notable limitation: Steric hindrance from the azetidine-benzofuran system reduces coupling efficiency compared to linear analogs .

Solvent Effects on Reactivity

Physicochemical properties influence reaction outcomes:

| Property | Value | Impact on Reactions | Source |

|---|---|---|---|

| pKa (carboxylic) | 1.83 ± 0.30 | Dictates ionization state | |

| LogP | 2.14 | Solubility in organic media | |

| H-bond donors/acceptors | 3/5 | Intermolecular interactions |

Reaction optimization studies show enhanced yields in polar aprotic solvents (DMF > DMSO > MeCN) due to improved solubility of both reactants and Pd catalysts .

Stability Considerations

Critical degradation pathways:

-

Hydrolytic stability :

These stability profiles inform storage conditions (recommended: -20°C, dark, anhydrous) .

Mechanistic Insights

Key reaction pathways:

-

Azetidine ring opening :

-

Benzofuran reactivity :

-

Steric effects :

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and complex molecule construction. The documented reactions provide a roadmap for targeted derivatization while highlighting critical structure-reactivity relationships.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of benzofuran-3-YL-(3-Boc-amino-azetidin-1-YL)-acetic acid, highlighting key differences in substitution patterns and functional groups:

| Compound Name | CAS No. | Formula | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| This compound | 885276-05-1 | C₁₈H₂₂N₂O₅ | 3-benzofuran substitution; Boc-protected azetidine; acetic acid moiety | Drug discovery (enzyme/receptor modulation) |

| Benzofuran-2-YL-(3-N-Boc-amino-azetidin-1-YL)-acetic acid | 885275-29-6 | C₁₈H₂₂N₂O₅ | 2-benzofuran substitution; otherwise identical to the 3-substituted analog | Structural isomer for SAR studies |

| (6-Methyl-benzofuran-3-YL)-acetic acid | 142917-39-3 | C₁₁H₁₀O₃ | 3-benzofuran with 6-methyl group; lacks azetidine and Boc groups | Intermediate in organic synthesis |

| 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-YL)acetic acid | 1000414-37-8 | C₁₀H₁₀O₄ | Dihydrobenzofuran core with 6-hydroxy group; lacks Boc and azetidine | Potential antioxidant or anti-inflammatory agent |

| 2-(7-(Benzofuran-2-YL)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-YL)acetic acid | 1411766-19-2 | C₁₇H₁₃N₂O₄S | Thiazolo-pyrimidine fused system; 2-benzofuran substitution; acetic acid moiety | Kinase inhibition or antimicrobial activity |

Key Comparative Analysis

Substitution Position on Benzofuran :

- The 3-substituted benzofuran (target compound) vs. 2-substituted (CAS 885275-29-6) alters electronic distribution and steric interactions. For example, 3-substitution may enhance π-π stacking in protein binding pockets compared to 2-substitution .

Azetidine vs. The Boc group protects the amine during synthesis and may modulate pharmacokinetics .

Functional Group Modifications: Compounds lacking the Boc-amino-azetidine group (e.g., 142917-39-3) exhibit reduced complexity and may serve as intermediates. Derivatives with fused systems (e.g., 1411766-19-2) introduce additional hydrogen-bonding or hydrophobic interactions .

Physicochemical Properties :

- The Boc group in the target compound increases lipophilicity (logP ~2.5 predicted) compared to hydroxylated analogs (e.g., 1000414-37-8, logP ~1.2). This affects membrane permeability and bioavailability .

Biological Activity

Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 346.38 g/mol. The compound features a benzofuran moiety integrated with a Boc-protected amino azetidine and an acetic acid functional group. Its structure can be represented as follows:

- Benzofuran Moiety : Known for various biological activities, including antimicrobial and anticancer properties.

- Azetidine Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that benzofuran compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, similar benzofuran derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. A structure-activity relationship (SAR) analysis demonstrated that certain modifications in the benzofuran structure significantly enhance cytotoxicity against cancer cell lines. Compounds with specific functional groups, such as the CONH group, have been associated with increased anticancer activity . The presence of the azetidine ring in this compound may also contribute to its efficacy through improved binding interactions with cancer targets.

Enzyme Inhibition

Benzofuran derivatives are also being explored for their ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific biochemical pathways. The mechanism of action likely involves binding to active sites on enzymes or receptors, modulating their activity .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The benzofuran moiety may facilitate interactions through π-stacking or hydrophobic interactions, while the azetidine component could form hydrogen bonds or ionic interactions .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structural features make it suitable for developing targeted therapies for various diseases, including cancer and infectious diseases. The compound's potential as an enzyme inhibitor positions it as a candidate for further research in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Benzofuran | Bicyclic structure | Found in many natural products |

| 5-Amino-benzofuran | Amino group substitution | Enhanced solubility and reactivity |

| 2-Acetoxybenzofuran | Acetoxy group addition | Potential for increased bioactivity |

| This compound | Combination of benzofuran and azetidine rings | Diverse range of chemical reactivity |

This table illustrates how variations in structure can influence biological activity and pharmacological potential.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for Benzofuran-3-YL-(3-Boc-amino-azetidin-1-YL)-acetic acid?

- Methodology : Focus on protecting group strategies (e.g., Boc for amine protection), coupling reagents (e.g., DCC or HATU for amide bond formation), and regioselective benzofuran functionalization. Use HPLC and / NMR to monitor reaction progress and confirm intermediate structures. Purification via column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) is critical to isolate the final compound .

Q. What analytical methods are recommended for assessing the purity of this compound post-synthesis?

- Methodology : Employ a combination of reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and -NMR to verify structural integrity. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .

Q. What are the optimal conditions for Boc deprotection during synthesis?

- Methodology : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0–25°C for 2–4 hours. Monitor depletion of the Boc group via TLC (Rf shift) or -NMR (disappearance of tert-butyl signals at ~1.4 ppm). Neutralize excess TFA with aqueous NaHCO to prevent side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, particularly with steric hindrance from the Boc group?

- Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a synchrotron source to enhance resolution. Refine the structure using SHELXL, addressing potential twinning or disorder in the azetidine ring. Hydrogen-bonding networks between the Boc group and benzofuran oxygen can stabilize the crystal lattice .

Q. How do substitutions on the azetidine ring influence the compound’s anti-inflammatory activity?

- Methodology : Conduct SAR studies by synthesizing derivatives with varying substituents (e.g., halogens, methyl groups) on the azetidine ring. Evaluate inhibitory activity against COX-2 or NF-κB pathways using ELISA and Western blotting. Correlate steric/electronic effects (Hammett constants) with IC values to identify pharmacophores .

Q. What computational strategies predict target binding interactions for this compound?

- Methodology : Perform molecular docking (AutoDock Vina) to model interactions with the active site of TNF-α or interleukin receptors. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Use QM/MM calculations to analyze electronic effects of the benzofuran moiety on binding affinity .

Q. How can conflicting spectral data (e.g., -NMR vs. LC-MS) during characterization be resolved?

- Methodology : Re-examine sample preparation for NMR (e.g., deuterated solvent purity, concentration effects). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For LC-MS discrepancies, check ionization efficiency (electrospray vs. APCI) and adduct formation. Use isotopic labeling to trace unexpected peaks .

Notes for Methodological Rigor

- Crystallography : For challenging refinements, employ TWINLAW in SHELXL to handle twinned data and improve R-factors .

- SAR Validation : Use in vitro cell-based assays (e.g., THP-1 macrophages) paired with in silico ADMET predictions to prioritize lead compounds .

- Safety : Refer to SDS guidelines (e.g., Sigma-Aldrich) for handling Boc-protected intermediates, emphasizing fume hood use and PPE (nitrile gloves, safety goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.